[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride
Description
[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride (CAS: 858245-79-1) is a hydrochloride salt of a primary amine featuring a tetrahydrofuran (THF) substituent. Its structure consists of a four-carbon butyl chain linked to a tetrahydrofuran ring, with the amine group at the terminal position (Figure 1). The compound is primarily utilized in research settings, as evidenced by its availability from multiple chemical suppliers (e.g., Parchem, CymitQuimica) [[8], [9], [12–15]].
Molecular Formula: C₈H₁₆ClNO (calculated based on structural analysis). Key Features:
- Hydrophilic-hydrophobic balance due to the THF moiety and aliphatic chain.
- Potential as a building block in organic synthesis or prodrug design.
Properties
IUPAC Name |
4-(oxolan-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-2-1-4-8-5-3-7-10-8;/h8H,1-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWHURMHLCIZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride typically involves the reaction of 4-(Tetrahydro-2-furanyl)butyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical Structure and Functional Group Analysis
A comparative analysis of [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride and related compounds is summarized in Table 1 .
Table 1: Structural and Functional Group Comparison
Key Observations:
- THF vs. THP Moieties : The THF ring in the target compound contrasts with tetrahydropyran (THP) in [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine HCl. THP’s six-membered ring may confer greater metabolic stability compared to THF’s five-membered ring .
- Pharmacological Agents : Terazosin-related compounds and trimazosin contain quinazoline cores with piperazine or ester groups, enabling alpha-adrenergic blocking activity. In contrast, the target compound lacks such pharmacophores, explaining its absence in clinical therapeutics .
- Prodrug Potential: Ftorafur, a THF-containing prodrug of 5-fluorouracil (5-FU), releases 5-FU via hepatic metabolism .
Pharmacological and Pharmacokinetic Profiles
This compound
No direct pharmacological data are available.
Terazosin-Related Compounds
- Terazosin Related Compound B : Acts as an intermediate in terazosin synthesis, an alpha-1 adrenergic antagonist used for hypertension and benign prostatic hyperplasia. The THF-carbonyl group may enhance solubility and binding affinity .
- Trimazosin Hydrochloride : Exhibits alpha-blocking activity with a plasma half-life of ~4–6 hours. Metabolized via ester hydrolysis, contrasting with the target compound’s simpler structure .
Ftorafur
Biological Activity
Chemical Structure and Properties
Chemical Formula: C10H17ClN2O
CAS Number: 858245-79-1
The compound consists of a tetrahydrofuran ring attached to a butylamine chain, which is further modified by the addition of a hydrochloride group. This structural configuration is significant for its interaction with biological targets.
Pharmacological Effects
Research indicates that [4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride exhibits several pharmacological effects:
- Neuroprotective Properties: Studies suggest that the compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems.
- Antidepressant Activity: Preliminary data indicate possible antidepressant-like effects in animal models, suggesting interaction with serotonin and norepinephrine pathways.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Receptor Modulation: The compound may interact with various receptors, including adrenergic and serotonergic receptors, influencing mood and cognitive functions.
- Enzymatic Interactions: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters.
In Vivo Studies
- Antidepressant Effects:
- Neuroprotection:
In Vitro Studies
| Study | Cell Type | Key Findings |
|---|---|---|
| Study 1 | Neuronal Cells | Reduced apoptosis under oxidative stress conditions |
| Study 2 | Microglial Cells | Decreased production of pro-inflammatory cytokines |
These studies highlight the compound's potential as a therapeutic agent for neurodegenerative diseases and mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
